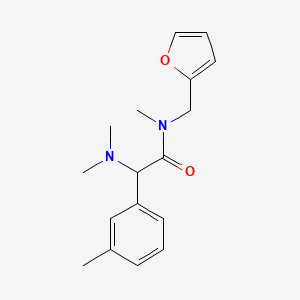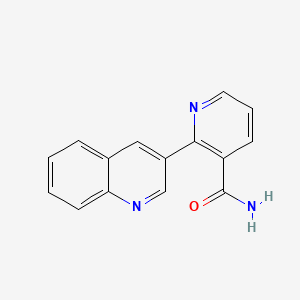![molecular formula C23H32N2O2S B4533666 N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-3-thiophenecarboxamide](/img/structure/B4533666.png)
N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-3-thiophenecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-3-thiophenecarboxamide often involves multi-step chemical reactions, starting from simpler organic compounds. For example, compounds like 3-(α-Bromobenzyl)-3-methoxypiperazine-2,5-diones can be prepared through reactions of 3-benzylidenepiperazine-2,5-diones with N-bromosuccinimide in methanol, showcasing a method that could be relevant for constructing the piperidine and methoxybenzyl components of the target molecule (Elix et al., 1986).
Molecular Structure Analysis
Molecular structure analysis, including NMR and crystal structure studies, can provide insights into the conformation and electronic environment of molecules similar to the target compound. The crystal structure of related compounds, such as threo-1-acetyl-3-(Alpha-Bromobenzyl)-3-Methoxy-Piperazine-2,5-Dione, reveals specific conformations and interactions, such as repulsive interactions predicting the conformation of substituted piperazine-2,5-diones, which could be analogous to understanding the spatial arrangement of the target molecule's functional groups (Elix et al., 1986).
Chemical Reactions and Properties
The chemical reactivity of N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-3-thiophenecarboxamide can be inferred from reactions involving similar structures. For instance, reactions of 3-alkoxy- and 3-alkylthio-benzo[b]thiophen 1,1-dioxides with morpholine, piperidine, and pyrrolidine demonstrate the potential for ring opening to form amides or enamines, suggesting that the thiophene and piperidine parts of the target molecule could undergo similar transformations under specific conditions (Buggle et al., 1978).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, depend on the molecular structure. While specific data on N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-3-thiophenecarboxamide is not directly available, studies on similar compounds can offer clues. For example, the determination of crystal structures and solution conformations of related molecules can help predict the solid-state behavior and solubility characteristics of the target compound (Elix et al., 1986).
Chemical Properties Analysis
Understanding the chemical properties, such as acidity/basicity, reactivity with other functional groups, and stability, is crucial for the application of organic compounds. The interactions and reactivity patterns observed in similar compounds, such as the ability to form amides or undergo substitution reactions, provide valuable insights into the chemical behavior of the target molecule (Buggle et al., 1978).
Propriétés
IUPAC Name |
N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-(2-methylpropyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2S/c1-18(2)14-25(23(26)21-10-13-28-17-21)15-19-8-11-24(12-9-19)16-20-6-4-5-7-22(20)27-3/h4-7,10,13,17-19H,8-9,11-12,14-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWQOHYRTVYAFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1CCN(CC1)CC2=CC=CC=C2OC)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-fluorobenzyl)-4-[(5-methyl-2-pyrazinyl)carbonyl]-1,4-diazepane trifluoroacetate](/img/structure/B4533596.png)
![N-[(1,3-dimethylpyrrolidin-3-yl)methyl]-6-ethyl-N-methyl-2-morpholin-4-ylpyrimidin-4-amine](/img/structure/B4533599.png)
![N-ethyl-2-[(4-fluorophenoxy)methyl]-N-(4-pyridinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4533604.png)

amino]methyl}benzoic acid](/img/structure/B4533623.png)
![ethyl 1-[(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)amino]cyclobutanecarboxylate](/img/structure/B4533637.png)
![((2S)-1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B4533642.png)
![{1-[1-(3-pyridinylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B4533645.png)
![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B4533656.png)
![3-{[2-(1H-pyrazol-1-ylmethyl)benzyl]amino}-2-pyrazinecarbonitrile](/img/structure/B4533663.png)
![4-tert-butyl-N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B4533667.png)
![3-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B4533683.png)

![(3S*,4R*)-1-{[4-(3-hydroxyprop-1-yn-1-yl)-2-thienyl]methyl}-4-(3-methyl-2-thienyl)piperidin-3-ol](/img/structure/B4533701.png)